N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide
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Overview
Description
N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is an organic compound with the molecular formula C16H18N2O2. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of an amino group, a methyl group, and an ethoxybenzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action include binding to the active site of enzymes, altering their activity, and modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
- N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide
Uniqueness
N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-4-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-14-8-5-12(6-9-14)16(19)18-15-10-13(17)7-4-11(15)2/h4-10H,3,17H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRJGDWAPWWNHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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